DHPS Inhibition Potency: 2.3-Fold Superiority over Sulfamethoxazole
The target compound inhibits E. coli dihydropteroate synthase (DHPS) with an IC50 of 1.2 μM, demonstrating 2.3-fold greater potency than the first-line sulfonamide antibiotic sulfamethoxazole (IC50 = 2.8 μM) in the same enzymatic assay system . This represents a quantifiable advantage in target engagement that may translate to lower effective concentrations in antibacterial applications. The improved potency is attributed to enhanced interactions between the 2,2-di(furan-2-yl)ethyl moiety and the enzyme active site, a feature absent in sulfamethoxazole's simpler 5-methyl-3-isoxazolyl substituent.
| Evidence Dimension | Enzyme inhibition potency (DHPS) |
|---|---|
| Target Compound Data | IC50 = 1.2 μM |
| Comparator Or Baseline | Sulfamethoxazole: IC50 = 2.8 μM |
| Quantified Difference | 2.3-fold greater potency (1.2 vs. 2.8 μM) |
| Conditions | E. coli dihydropteroate synthase enzymatic assay |
Why This Matters
For researchers developing next-generation sulfonamide antibiotics, the 2.3-fold potency improvement over sulfamethoxazole establishes a clear benchmark for prioritizing this compound over the generic clinical standard in lead optimization campaigns.
